

3',4'-Dihydroxy-2-O-methylanigorufone CAS number and molecular weight

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Compound of Interest

Compound Name:

3',4'-Dihydroxy-2-Omethylanigorufone

Cat. No.:

B15591421

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An In-Depth Technical Guide to 3',4'-Dihydroxy-2-O-methylanigorufone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, and purported biological activities of **3',4'-Dihydroxy-2-O-methylanigorufone**, a phenylphenalenone natural product. Due to the limited availability of dedicated research on this specific compound, this document also includes general methodologies and pathways relevant to the broader class of phenylphenalenones to provide a contextual framework for future research.

Chemical and Physical Properties

3',4'-Dihydroxy-2-O-methylanigorufone is a polycyclic aromatic compound belonging to the phenylphenalenone class. These compounds are known for their presence in plants of the Haemodoraceae and Musaceae families.[1]



Property	Value	Reference
CAS Number	1392307-42-4	[2][3][4]
Molecular Formula	C20H14O4	[2][3][4]
Molecular Weight	318.323 g/mol	[2][3][5]
Boiling Point	619.9 ± 55.0 °C at 760 mmHg	[2][3][5]
Density	1.4 ± 0.1 g/cm ³	[2][3][5]
Storage	2-8°C	[2][3][5]

Biological Activity and Potential Applications

While specific studies on **3',4'-Dihydroxy-2-O-methylanigorufone** are scarce, preliminary information suggests potential anti-inflammatory and neuroprotective properties.[2] It has been investigated in cellular models related to oxidative stress, indicating a possible role in mitigating cellular damage.[2] The broader class of phenylphenalenones has been reported to exhibit a range of biological activities, including antifungal properties.[6][7]

Note: The biological activities mentioned are based on preliminary data and studies on related compounds. Further in-depth research, including quantitative in vitro and in vivo studies, is required to validate these potential therapeutic effects for 3',4'-Dihydroxy-2-O-methylanigorufone.

Experimental Protocols

Detailed experimental protocols specifically for **3',4'-Dihydroxy-2-O-methylanigorufone** are not readily available in the current scientific literature. However, this section provides standardized, representative protocols for the isolation of phenylphenalenones and the assessment of their anti-inflammatory and neuroprotective activities. These can serve as a starting point for researchers investigating this compound.

General Protocol for Isolation of Phenylphenalenones from Plant Material



This protocol is a generalized procedure based on methods used for isolating phenylphenalenones from plant sources like Musa and Anigozanthos species.

• Extraction:

- Air-dry and pulverize the plant material (e.g., rhizomes).
- Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol.
- The phenylphenalenones are typically found in the medium-polarity extracts.
- · Chromatographic Separation:
 - Subject the crude extract to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.
 - Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

Purification:

- Combine fractions containing compounds with similar TLC profiles.
- Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a water-acetonitrile or water-methanol gradient, to isolate the pure compound.

Structure Elucidation:

Identify the structure of the isolated compound using spectroscopic methods, including ¹H
 NMR, ¹³C NMR, and mass spectrometry (MS).



In Vitro Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Culture:

 Culture a murine macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

· Assay Procedure:

- Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of 3',4'-Dihydroxy-2-O-methylanigorufone (dissolved in a suitable solvent like DMSO) for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μg/mL) to induce an inflammatory response. Include a
 vehicle control group (no compound, with LPS) and a negative control group (no
 compound, no LPS).
- Incubate the plate for 24 hours.

Nitrite Measurement:

- After incubation, collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
- Measure the absorbance at approximately 540 nm using a microplate reader.
- Data Analysis:



- Calculate the percentage of NO inhibition for each concentration of the test compound compared to the vehicle control.
- Determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).

In Vitro Neuroprotective Activity Assessment: Oxidative Stress Model

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

- · Cell Culture:
 - Culture a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in an appropriate medium and conditions.
- Assay Procedure:
 - Seed the cells in a 96-well plate and allow them to differentiate if necessary.
 - Pre-treat the cells with different concentrations of 3',4'-Dihydroxy-2-O-methylanigorufone for a specified period (e.g., 4 hours).
 - Induce oxidative stress by adding an agent like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂).[8][9] Include a vehicle control group (with the oxidative stressor) and a negative control group (without the stressor).
 - Incubate for a further 24 hours.
- · Cell Viability Assessment:
 - Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the medium.[8][9]
- Data Analysis:



- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Determine the EC₅₀ value (the concentration at which 50% of the neuroprotective effect is observed).

Signaling Pathways and Workflows Biosynthesis of Phenylphenalenones

The biosynthesis of phenylphenalenones in plants like Anigozanthos preissii proceeds through the diarylheptanoid pathway.[6][10] This pathway involves the condensation of precursors from the phenylpropanoid and polyketide pathways.



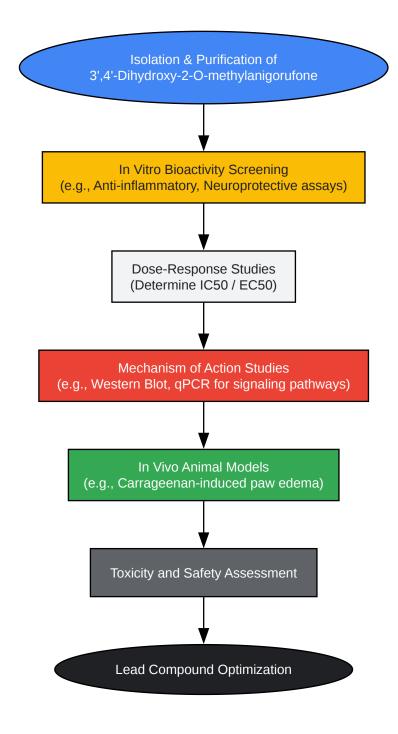
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Caption: Generalized biosynthetic pathway of phenylphenalenones.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and characterization of the biological activity of a novel natural product like **3',4'-Dihydroxy-2-O-methylanigorufone**.





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Caption: A standard workflow for natural product bioactivity evaluation.

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